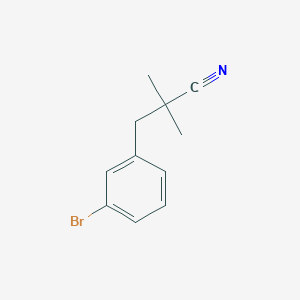![molecular formula C11H12Cl2N2S B3217576 5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrochloride CAS No. 1181458-35-4](/img/structure/B3217576.png)
5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrochloride
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s physical appearance .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, and catalysts used in the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s chemical reactivity .Applications De Recherche Scientifique
Antimicrobial Applications
Research on compounds similar to "5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrochloride" includes the synthesis of formazans from Mannich bases of related thiazole compounds, which exhibited moderate antimicrobial activity against bacterial and fungal strains such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).
Inhibitory and Biological Activities
Another study focused on the biological evaluation of N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, which showed direct inhibition of 5‐lipoxygenase (LOX), a key enzyme in the synthesis of leukotrienes involved in inflammation-related diseases like asthma and rheumatoid arthritis. Specific derivatives, such as N‐(3,5‐dimethylphenyl)‐4‐(4‐chlorophenyl)‐1,3‐thiazole‐2‐amine, demonstrated potent anti-inflammatory activity as a 5‐LOX inhibitor (Suh, Yum, Cheon, & Cho, 2012).
Chemical Synthesis and Transformation
The reactivity of thiazole compounds in chemical transformations was also explored, including the rearrangement and ring interconversion of nitrosoimidazo[2,1-b][1,3]thiazoles under certain conditions, revealing the potential for creating new chemical entities with varied structures and functions (Andreani et al., 1997).
Antiviral and Antimalarial Activities
Moreover, the synthesis of thiadiazole sulfonamides derived from similar structures showed some anti-tobacco mosaic virus activity, hinting at possible applications in antiviral research (Chen et al., 2010). Another study highlighted the antimalarial potential of thiadiazole derivatives, emphasizing the importance of structural modifications for enhancing biological activity against malaria (Faslager, Johnson, & Werbel, 1973).
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives have been shown to undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms.
Biochemical Pathways
For instance, its antioxidant activity suggests it may interact with pathways involved in oxidative stress, while its antitumor activity suggests it may influence pathways involved in cell proliferation and apoptosis .
Safety and Hazards
Propriétés
IUPAC Name |
5-[(3-chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S.ClH/c1-7-10(15-11(13)14-7)6-8-3-2-4-9(12)5-8;/h2-5H,6H2,1H3,(H2,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGBZMWSUQESOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



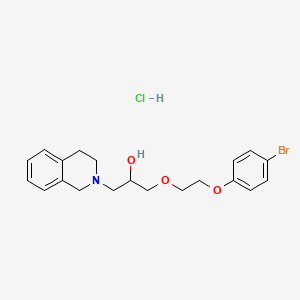
![(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3217498.png)
![[Cyclopropyl-(2-methoxy-benzyl)-amino]-acetic acid](/img/structure/B3217507.png)
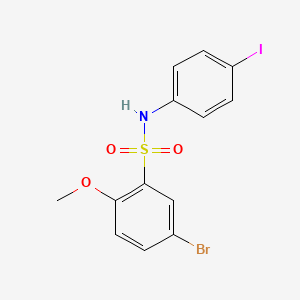

![2-{[2-(3-Fluorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol](/img/structure/B3217527.png)
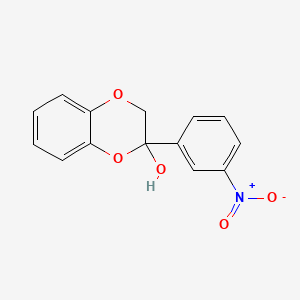
![2-(benzo[d]oxazol-2-ylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B3217544.png)
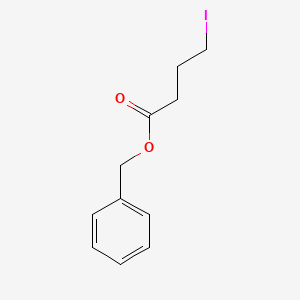
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B3217554.png)
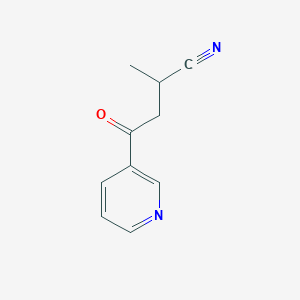
![[(2-Chloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B3217589.png)

